N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound that features a quinoline moiety, a phenyl group, and a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Sulfanylacetamide Formation: The sulfanylacetamide linkage is introduced by reacting the quinoline derivative with a suitable thiol and acetic anhydride.
Final Coupling: The final step involves coupling the sulfanylacetamide intermediate with 2,5-dimethylphenyl and phenyl groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline or phenyl derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanylacetamide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- **N-(2,5-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Uniqueness
N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline moiety, coupled with the sulfanylacetamide linkage, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N2OS |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-phenyl-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C25H22N2OS/c1-17-13-14-18(2)21(16-17)27-25(28)24(20-8-4-3-5-9-20)29-22-12-6-10-19-11-7-15-26-23(19)22/h3-16,24H,1-2H3,(H,27,28) |
InChI Key |
RXUNCBGNKJZDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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